molecular formula C17H26O3 B14207136 Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol CAS No. 823813-34-9

Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol

Cat. No.: B14207136
CAS No.: 823813-34-9
M. Wt: 278.4 g/mol
InChI Key: HPXRMBNSWLTMCU-UHFFFAOYSA-N
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Description

Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol is a chemical compound with the molecular formula C17H26O2. It is also known as Cyclohexanol, 3,3,5-trimethyl-1-phenyl-, acetate. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with phenyl and trimethyl groups, and an acetate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol typically involves the esterification of 3,3,5-trimethyl-1-phenylcyclohexanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides, depending on the nucleophile used.

Scientific Research Applications

Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The phenyl and trimethyl groups contribute to the compound’s hydrophobic interactions with target molecules, influencing its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog without the phenyl and trimethyl substitutions.

    Phenylcyclohexanol: Lacks the acetate group but contains the phenyl substitution.

    Trimethylcyclohexanol: Contains the trimethyl groups but lacks the phenyl and acetate groups.

Uniqueness

Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. The presence of both phenyl and trimethyl groups enhances its hydrophobicity, while the acetate group provides reactivity for further chemical modifications.

Properties

CAS No.

823813-34-9

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C15H22O.C2H4O2/c1-12-9-14(2,3)11-15(16,10-12)13-7-5-4-6-8-13;1-2(3)4/h4-8,12,16H,9-11H2,1-3H3;1H3,(H,3,4)

InChI Key

HPXRMBNSWLTMCU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C2=CC=CC=C2)O)(C)C.CC(=O)O

Origin of Product

United States

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